Lipophilicity-Driven Differentiation: LogP Comparison Against the Non-Propylated Parent Scaffold
The computed octanol-water partition coefficient (LogP) for 3-(1-Propylbenzimidazol-2-yl)propan-1-ol is 2.64, as reported by Chemsrc . In contrast, the non-propylated parent scaffold, 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 2403-66-9), has an estimated LogP of approximately 1.2 based on fragment-based calculation methods [1]. This represents a LogP increase of ~1.4 units, corresponding to a predicted ~25-fold increase in octanol-phase partitioning, which fundamentally alters the compound's suitability for membrane-permeation-dependent assays or formulations.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.64 |
| Comparator Or Baseline | 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 2403-66-9), Estimated LogP ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ +1.4 (approx. 25-fold increase in predicted octanol partitioning) |
| Conditions | Computed via XLogP3 or fragment-based method; no experimental shake-flask data available |
Why This Matters
A 1.4 LogP unit difference is substantial in medicinal chemistry, as it predicts significantly different membrane permeability, solubility, and metabolic clearance, making these two compounds non-interchangeable in any biological assay or formulation development program.
- [1] Estimated LogP for 3-(1H-benzo[d]imidazol-2-yl)propan-1-ol using fragment-based methods; see PubChem CID 82333180 for the parent scaffold. LogP ~1.2. View Source
